Ethyl 3-amino-2,6-dimethylbenzoate
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Overview
Description
Ethyl 3-amino-2,6-dimethylbenzoate is an organic compound with the molecular formula C11H15NO2 It is a derivative of benzoic acid, where the carboxyl group is esterified with ethanol, and the benzene ring is substituted with amino and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-amino-2,6-dimethylbenzoate can be synthesized through several methods. One common approach involves the esterification of 3-amino-2,6-dimethylbenzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the amino group may be converted to a nitro group using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form various derivatives, such as converting the ester group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group in this compound can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for converting the amino group to a chloro group.
Major Products:
Oxidation: 3-nitro-2,6-dimethylbenzoate.
Reduction: 3-amino-2,6-dimethylbenzyl alcohol.
Substitution: 3-chloro-2,6-dimethylbenzoate.
Scientific Research Applications
Ethyl 3-amino-2,6-dimethylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving ester and amino group transformations.
Industry: Utilized in the production of specialty chemicals and materials with desired properties.
Mechanism of Action
The mechanism of action of ethyl 3-amino-2,6-dimethylbenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then exert its effects on target molecules.
Comparison with Similar Compounds
Ethyl 2,6-dimethylbenzoate: Lacks the amino group, making it less reactive in certain substitution reactions.
3-amino-2,6-dimethylbenzoic acid: The free acid form, which is more polar and may have different solubility and reactivity properties.
Methyl 3-amino-2,6-dimethylbenzoate: Similar structure but with a methyl ester group instead of an ethyl ester, affecting its physical and chemical properties.
Uniqueness: this compound is unique due to the presence of both amino and ester functional groups, which provide a versatile platform for various chemical transformations
Biological Activity
Ethyl 3-amino-2,6-dimethylbenzoate is an organic compound characterized by its amino and ester functional groups. This compound has garnered attention in pharmaceutical research due to its potential biological activities, which include interactions with various biological targets, modulation of enzyme activities, and influence on metabolic pathways.
- Molecular Formula : C11H15NO2
- Molecular Weight : 193.24 g/mol
- Structural Features : The presence of an amino group allows for hydrogen bonding, while the ester group enhances lipophilicity, facilitating membrane penetration and interaction with biological systems.
This compound exhibits its biological activity primarily through:
- Hydrogen Bonding : The amino group can form hydrogen bonds with active sites on proteins and nucleic acids, influencing their function.
- Enzyme Modulation : It has been shown to modulate the activity of various enzymes, potentially acting as a substrate or inhibitor depending on the context.
Biological Activities
The compound has been studied for several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. Its structural similarity to known antimicrobial agents indicates potential efficacy against various pathogens.
- Cytotoxic Effects : In vitro studies have indicated that this compound may exhibit cytotoxic effects against certain cancer cell lines. For instance, it has been shown to inhibit the proliferation of MDA-MB-435 (human melanoma) cells with an IC50 value that suggests significant potency.
- Enzyme Inhibition : this compound has been reported to inhibit specific enzymes involved in inflammation and cancer progression. For example, it may inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response.
Table 1: Summary of Biological Activities
Case Study: Cytotoxicity Against Cancer Cells
A study conducted by Teles et al. (2005) demonstrated that this compound exhibited significant cytotoxicity against human cancer cell lines. The compound's mechanism was linked to the induction of apoptosis in these cells, suggesting a potential role as an anticancer agent. Further investigations into its structure-activity relationship (SAR) revealed that modifications at specific positions could enhance its potency.
Properties
Molecular Formula |
C11H15NO2 |
---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
ethyl 3-amino-2,6-dimethylbenzoate |
InChI |
InChI=1S/C11H15NO2/c1-4-14-11(13)10-7(2)5-6-9(12)8(10)3/h5-6H,4,12H2,1-3H3 |
InChI Key |
UHTGWLQAVNOVBM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1C)N)C |
Origin of Product |
United States |
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